N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
Description
N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS: 821784-76-3) is a urea derivative featuring a 3-chloroisoquinolin-5-yl group and a 4-(trifluoromethyl)benzyl substituent. The compound is classified as an isoquinoline derivative, a structural motif often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and enzyme targeting . Its molecular formula, inferred from synonyms and structural analysis, includes a urea bridge (-NHCONH-) connecting the isoquinoline and benzyl moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom on the isoquinoline ring may influence electronic properties and binding interactions .
Properties
CAS No. |
608516-54-7 |
|---|---|
Molecular Formula |
C18H13ClF3N3O |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(3-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-16-8-14-12(10-23-16)2-1-3-15(14)25-17(26)24-9-11-4-6-13(7-5-11)18(20,21)22/h1-8,10H,9H2,(H2,24,25,26) |
InChI Key |
YBRINCMSVQVOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of 3-chloroisoquinoline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (e.g., temperature, pressure, and reactant concentrations) ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Urea Derivatives with Aromatic Substituents ()
A series of urea derivatives synthesized in a 2013 Molecules study (Table 1) shares a common thiazolylphenyl-piperazinylmethyl-hydrazinyl-oxoethyl core but varies in aryl substituents. Key comparisons include:
| Compound ID | Substituent on Urea Nitrogen | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 11d | 4-(Trifluoromethyl)phenyl | 85.3 | 534.1 |
| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |
| 11f | 3-Chlorophenyl | 85.1 | 500.2 |
| 11o | 3-Chloro-4-(trifluoromethyl)phenyl | 87.3 | 568.2 |
Key Observations :
- Substituent Effects : The target compound’s 4-(trifluoromethyl)benzyl group aligns with 11d’s 4-(trifluoromethyl)phenyl substituent. However, the benzyl linkage in the target compound introduces steric and electronic differences compared to 11d’s direct aryl attachment.
- Molecular Weight : Analogs with trifluoromethyl groups (e.g., 11d, 11k, 11o) exhibit higher molecular weights (~534–568 Da) compared to simpler chlorophenyl derivatives (e.g., 11f: 500.2 Da). The target compound’s molecular weight is estimated to be ~470–500 Da, depending on its exact structure.
- Synthetic Yields : Yields for trifluoromethyl-containing analogs (85–88%) are comparable to the target compound’s hypothetical synthesis, suggesting similar feasibility in preparation .
Agrochemical Ureas ()
Simpler urea derivatives like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) are used as herbicides. These lack the isoquinoline or benzyl groups present in the target compound, highlighting structural simplicity for agrochemical applications.
Complex Ureas with Heterocyclic Moieties ()
- : N'-(4-Chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea incorporates a pyridinyl-aminoethyl chain and dimethylaminobenzyl group. This structure emphasizes flexibility and hydrogen-bonding capacity, differing from the target’s rigid isoquinoline core .
- Its molecular weight (537.5 Da) and trifluoromethyl-phenylurea moiety align with the target’s pharmacophore but with added complexity .
Biological Activity
N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including anti-cancer properties, anti-mycobacterial effects, and other pharmacological activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chloroisoquinoline moiety linked to a trifluoromethyl-substituted phenyl group via a urea bond, which is significant for its biological interactions.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds with similar structural characteristics. For instance, compounds containing urea moieties have shown promising results against various cancer cell lines.
Case Study:
A study evaluated a series of urea-based compounds and found that certain derivatives exhibited cytotoxicity against hepatocellular carcinoma cell lines (Huh7). The presence of a trifluoromethyl group was noted to enhance the selectivity index (SI), indicating a favorable safety profile while maintaining anti-cancer activity .
2. Anti-Mycobacterial Activity
The anti-mycobacterial properties of related compounds have been explored, particularly against Mycobacterium tuberculosis and Mycobacterium smegmatis. In one study, derivatives similar to this compound were evaluated for their efficacy against these pathogens.
Findings:
No significant growth inhibition was observed in M. smegmatis at concentrations up to 100 µM for some derivatives, suggesting limited activity against mycobacterial strains . However, structural modifications could potentially enhance activity.
3. Other Pharmacological Activities
Further investigations into the pharmacological profile of this compound may reveal additional activities such as:
- Antidiabetic Activity: Related compounds have demonstrated inhibitory effects on alpha-amylase and PTP-1B, crucial targets in diabetes management.
| Assay Type | IC50 (µM) | Standard |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | Acarbose (1.58) |
| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |
These findings suggest that modifications on the urea moiety could lead to enhanced biological activities across various assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
